(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Overview
Description
CID 10837035 is a natural product found in Schleichera oleosa with data available.
Scientific Research Applications
Structural Analysis and Chemical Properties
- The compound demonstrates a typical steroid shape, with significant variation in the relative orientations of peripheral groups, as evidenced in the crystallographic study of related compounds (Ketuly et al., 2010).
- Another study highlighted the importance of understanding the molecular structure for potential drug applications, as seen in a study of prednisolone acetate, a compound with a similar systematic name (Shahid et al., 2017).
Potential Therapeutic Applications
- Research on similar steroidal compounds has indicated their potential use in the development of therapeutic agents. For instance, studies on androsterone derivatives have shown their role as inhibitors of androgen biosynthesis, which could be relevant for compounds with similar structures (Djigoué et al., 2012).
- Compounds resembling the given chemical structure have been used to synthesize liver X receptor agonists, highlighting their potential application in regulating cholesterol metabolism (Ching, 2013).
Antimicrobial Activity
- The chemical structure of interest shares similarities with compounds that have shown antimicrobial activity. A study on derivatives of sodium deoxycholate indicated antimicrobial and antitumor properties, which could be relevant for the given compound (Shaheen et al., 2014).
Pharmacokinetics and Drug Development
- A study focusing on computer-aided screening of herbal therapeutics against MRSA infections mentioned a compound with a similar systematic name. The study emphasized the significance of computational approaches in drug development and the assessment of drug-like properties of herbal compounds (Skariyachan et al., 2011).
Properties
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-28-26(14-16-30(24,25)6)29(5)15-13-23(31)17-22(29)18-27(28)32-7/h18-21,23-28,31H,8-17H2,1-7H3/t20-,21-,23+,24-,25+,26+,27-,28+,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJLFLNKMQSUFO-MPQWDPDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OC)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)OC)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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